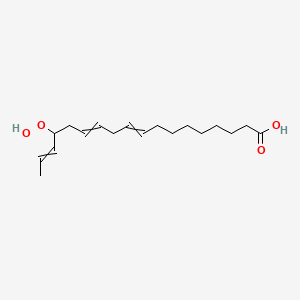
15-Hydroperoxyoctadeca-9,12,16-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroperoxyoctadeca-9,12,16-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant compound in the study of lipid peroxidation, which is a process that involves the oxidative degradation of lipids. This compound is particularly important in biological systems where it plays a role in cell signaling and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be synthesized through the oxidation of α-linolenic acid. The oxidation process typically involves the use of enzymes such as lipoxygenases, which catalyze the addition of oxygen to the fatty acid. The reaction conditions often include a controlled environment with specific pH and temperature to ensure the optimal activity of the enzymes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bioreactors where the enzymatic oxidation of α-linolenic acid is carried out. The process is monitored to maintain the desired reaction conditions, and the product is purified using techniques such as chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 15-Hydroperoxyoctadeca-9,12,16-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymes like lipoxygenases or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Catalysts and specific reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes, ketones, and other secondary oxidation products.
Reduction: Formation of 15-hydroxyoctadeca-9,12,16-trienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
15-Hydroperoxyoctadeca-9,12,16-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress.
Biology: Plays a role in cell signaling pathways and is involved in the regulation of inflammation.
Medicine: Investigated for its potential role in diseases related to oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of antioxidants and other compounds that can mitigate oxidative damage.
Mechanism of Action
The mechanism of action of 15-Hydroperoxyoctadeca-9,12,16-trienoic acid involves its interaction with cellular components. It can initiate lipid peroxidation by generating free radicals, which then propagate the oxidative degradation of lipids. This compound can also modulate signaling pathways by acting as a ligand for specific receptors or by influencing the activity of enzymes involved in inflammation and oxidative stress.
Comparison with Similar Compounds
15-Hydroperoxyoctadeca-9,12,16-trienoic acid can be compared with other similar lipid hydroperoxides, such as:
- 13-Hydroperoxyoctadeca-9,11-dienoic acid
- 13-Hydroperoxyoctadeca-9,12,15-trienoic acid
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
Uniqueness:
- Position of Hydroperoxide Group: The position of the hydroperoxide group in this compound is unique and influences its reactivity and biological activity.
- Biological Role: It has specific roles in cell signaling and inflammation that may differ from other hydroperoxides.
These comparisons highlight the distinct properties and functions of this compound in various biological and chemical contexts.
Properties
CAS No. |
189938-85-0 |
|---|---|
Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
15-hydroperoxyoctadeca-9,12,16-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-17(22-21)15-12-10-8-6-4-3-5-7-9-11-13-16-18(19)20/h2,4,6,10,12,14,17,21H,3,5,7-9,11,13,15-16H2,1H3,(H,19,20) |
InChI Key |
AVESCBADRYZABP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC=CCC=CCCCCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


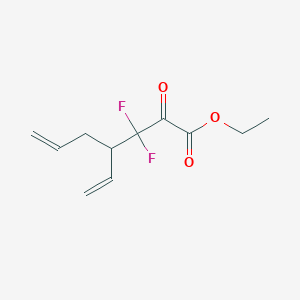
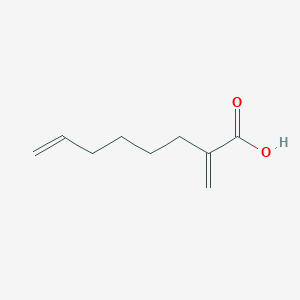
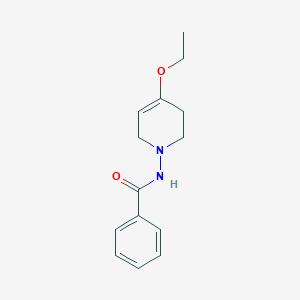
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
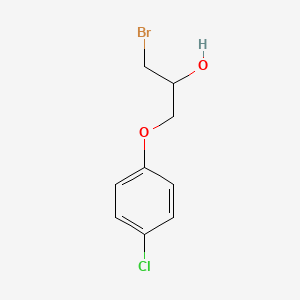
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
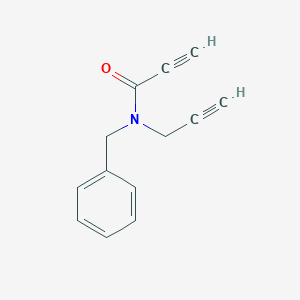
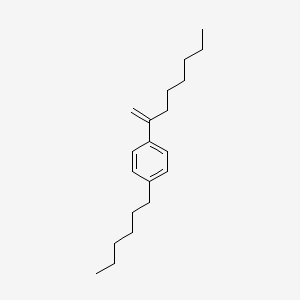
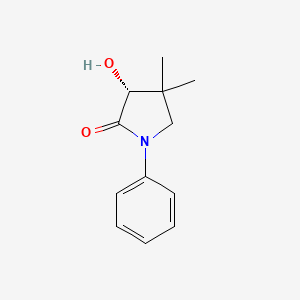
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)
